molecular formula C17H21NO B183196 (4-Ethylbenzyl)(2-methoxybenzyl)amine CAS No. 444907-83-9

(4-Ethylbenzyl)(2-methoxybenzyl)amine

Cat. No.: B183196
CAS No.: 444907-83-9
M. Wt: 255.35 g/mol
InChI Key: FCCFWXCSUSBWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Product description cannot be generated due to lack of specific data. The following is a placeholder structure.] (4-Ethylbenzyl)(2-methoxybenzyl)amine is a chemical compound offered for research and development purposes. This secondary amine features both 4-ethylbenzyl and 2-methoxybenzyl substituents, making it a potential building block in organic synthesis and medicinal chemistry for the construction of more complex molecules. It may serve as a key intermediate in the development of pharmaceutical candidates or functional materials. As a reagent, its applications are focused on exploratory science and are not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the available safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-14-8-10-15(11-9-14)12-18-13-16-6-4-5-7-17(16)19-2/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCFWXCSUSBWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356756
Record name 1-(4-Ethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444907-83-9
Record name 1-(4-Ethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Spectroscopic Characterization of 4 Ethylbenzyl 2 Methoxybenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of (4-Ethylbenzyl)(2-methoxybenzyl)amine, specific chemical shifts (δ) are observed for each unique proton.

The aromatic protons of the 4-ethylbenzyl group typically appear as two doublets in the range of δ 7.1-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring. The ethyl group protons manifest as a quartet around δ 2.6 ppm for the methylene (B1212753) (-CH2-) group and a triplet around δ 1.2 ppm for the methyl (-CH3) group.

For the 2-methoxybenzyl moiety, the aromatic protons exhibit more complex splitting patterns due to the ortho-methoxy group, appearing in the region of δ 6.8-7.4 ppm. The methoxy (B1213986) group (-OCH3) protons are observed as a sharp singlet around δ 3.8 ppm. The benzylic protons of both benzyl (B1604629) groups (-CH2-N) typically resonate as singlets in the range of δ 3.7-3.8 ppm. The amine proton (N-H) may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (4-ethylbenzyl)7.1-7.3Doublet
Aromatic (2-methoxybenzyl)6.8-7.4Multiplet
Methylene (ethyl)~2.6Quartet
Methyl (ethyl)~1.2Triplet
Methoxy~3.8Singlet
Benzylic3.7-3.8Singlet
AmineVariableBroad Singlet

Note: Predicted chemical shifts are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Carbon-¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are indicative of the different carbon environments.

The aromatic carbons of the 4-ethylbenzyl ring typically show signals between δ 128 and 143 ppm. The ethyl group carbons resonate at approximately δ 28 ppm for the methylene (-CH2-) and δ 15 ppm for the methyl (-CH3) carbon.

In the 2-methoxybenzyl portion, the carbon attached to the methoxy group (C-O) is significantly deshielded, appearing around δ 157 ppm, while the other aromatic carbons resonate in the δ 110-131 ppm range. The methoxy carbon (-OCH3) itself gives a signal around δ 55 ppm. The benzylic carbons (-CH2-N) are observed in the range of δ 45-55 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Type Chemical Shift (δ, ppm)
Aromatic (4-ethylbenzyl)128-143
Aromatic (2-methoxybenzyl)110-131
C-O (2-methoxybenzyl)~157
Methylene (ethyl)~28
Methyl (ethyl)~15
Methoxy~55
Benzylic45-55

Note: Predicted chemical shifts are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For instance, a cross-peak between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). c6h6.orgvscht.cz It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal of the methoxy group would show a correlation to the methoxy carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would display characteristic absorption bands.

A key feature for this secondary amine is the N-H stretching vibration, which typically appears as a single, weak to medium intensity band in the region of 3300-3500 cm⁻¹. orgchemboulder.compressbooks.publibretexts.org The C-N stretching vibration of the aliphatic amine portion is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com

The presence of the aromatic rings is indicated by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1240-1260 cm⁻¹. The C-H stretching of the ethyl and benzyl methylene groups will be observed in the 2850-2960 cm⁻¹ range. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
AmineN-H Stretch3300-3500 (weak-medium)
Alkane (Ethyl, Benzyl)C-H Stretch2850-2960
AromaticC-H Stretch>3000
AromaticC=C Stretch1450-1600
Ether (Methoxy)C-O Stretch~1240-1260
AmineC-N Stretch1020-1250

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of ions with very high precision. This allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound (C₁₇H₂₁NO), HRMS would provide an experimental mass that is very close to the calculated theoretical mass, confirming its elemental composition.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. mdpi.commdpi.com The resulting crystal structure would offer an unambiguous confirmation of the connectivity and conformation of the molecule in the solid state. This method is considered the gold standard for molecular structure determination. nih.gov

Computational Chemistry and Theoretical Studies of 4 Ethylbenzyl 2 Methoxybenzyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of molecular geometry, electronic orbitals, and charge distribution.

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and interactions. Geometry optimization, a computational process to find the most stable conformation (the one with the lowest energy), is typically performed using DFT methods. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT.

For a molecule like (4-Ethylbenzyl)(2-methoxybenzyl)amine, conformational analysis would be essential to identify the various possible spatial arrangements of the benzyl (B1604629) groups and the ethyl and methoxy (B1213986) substituents. The rotational freedom around the C-N and C-C single bonds gives rise to multiple conformers. Computational studies on substituted dibenzylamines indicate that the final optimized geometry is a result of the balance between steric hindrance and electronic interactions. It is anticipated that the most stable conformer of this compound would adopt a staggered arrangement to minimize steric clash between the bulky benzyl groups.

While specific bond lengths and angles for this compound are not published, data from analogous substituted benzylamine (B48309) structures can provide representative values.

Table 1: Predicted Geometrical Parameters for a Representative Dibenzylamine (B1670424) Structure

Parameter Predicted Value
C-N Bond Length ~1.45 Å
C-C (Aromatic) Bond Length ~1.39 Å
N-H Bond Length ~1.01 Å
C-N-C Bond Angle ~112°

Note: These are typical values and the actual parameters for this compound may vary.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. edu.krd A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. edu.krd

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the nitrogen atom, which has a lone pair of electrons. The LUMO, on the other hand, is likely to be distributed over the aromatic rings. The presence of the electron-donating ethyl and methoxy groups would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted dibenzylamine.

Table 2: Representative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.5
LUMO -0.5 to -1.5
HOMO-LUMO Gap 4.0 to 5.0

Note: These values are estimations based on similar aromatic amines and can be influenced by the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dtic.mil The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, and also on the oxygen atom of the methoxy group. The aromatic rings would also exhibit negative potential above and below the plane of the rings. The hydrogen atoms of the amine and the ethyl group would likely show positive electrostatic potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. wisc.edu NBO analysis can reveal important information about charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. wisc.edu

In the case of this compound, NBO analysis would quantify the natural charges on each atom, providing a more detailed picture of the charge distribution than MEP mapping alone. It would also describe the hybridization of the atomic orbitals involved in bonding. A key aspect of NBO analysis is the study of donor-acceptor interactions, which can indicate the strength of hyperconjugative effects. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-H or C-C bonds can be quantified, providing insight into the electronic delocalization and stability of the molecule.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a molecule might interact with a biological target, such as a protein or enzyme. This is a cornerstone of computer-aided drug design.

Molecular docking simulations place a ligand (in this case, this compound) into the binding site of a receptor and predict the preferred binding orientation and affinity. The results of a docking study can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

Given the structural motifs present in this compound, it could potentially interact with a variety of pharmacological targets. The secondary amine can act as both a hydrogen bond donor and acceptor. The aromatic rings can participate in π-π stacking and hydrophobic interactions. The methoxy group can also act as a hydrogen bond acceptor.

While no specific docking studies on this compound have been published, studies on structurally related N-benzyl derivatives have shown that they can bind to a range of enzymes and receptors. For example, derivatives of N-benzyl compounds have been investigated as inhibitors of enzymes like acetylcholinesterase and as ligands for various receptors. The predicted binding affinity is typically reported as a docking score, with more negative values indicating a stronger predicted interaction.

Table 3: Compound Names Mentioned

Compound Name
This compound
Dibenzylamine

Ligand-Receptor Interaction Modeling

Currently, there is a notable absence of publicly available scientific literature detailing the ligand-receptor interaction modeling of this compound. Extensive searches of scholarly databases and computational chemistry resources have not yielded specific studies on the binding of this compound to any biological receptors.

While computational methods such as molecular docking are standard practice in drug discovery and molecular biology to predict the binding orientation and affinity of a ligand to a receptor, no such analyses have been published for this compound. This lack of data prevents a detailed discussion of its potential interactions with specific protein targets, including the identification of key amino acid residues involved in binding, the types of intermolecular forces at play (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces), and the predicted binding free energies.

Consequently, without any research findings, it is not possible to generate data tables that would typically present docking scores, binding affinities (e.g., Ki, Kd, or IC50 values from computational predictions), or a list of interacting residues and bond distances.

The scientific community has not yet directed computational research efforts toward understanding the specific molecular interactions of this compound with biological macromolecules. Therefore, any discussion on this topic would be purely speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting.

Further research and publication in the field of computational chemistry and molecular modeling are necessary to elucidate the ligand-receptor interactions of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Ethylbenzyl 2 Methoxybenzyl Amine

Reactions Involving the Secondary Amine Functional Group (e.g., Formylation)

The secondary amine in (4-Ethylbenzyl)(2-methoxybenzyl)amine is a key site for chemical modification. One of the fundamental reactions of secondary amines is N-formylation, the attachment of a formyl group (-CHO) to the nitrogen atom. This transformation is significant as it can serve as a protective group strategy or as a precursor for further synthetic manipulations. A variety of methods have been developed for the N-formylation of secondary amines, many of which are mild and efficient. acs.orgthieme-connect.com

One common approach involves the use of formic acid, often in the presence of a catalyst. For instance, molecular iodine has been shown to be an effective catalyst for the N-formylation of a wide range of amines, including secondary amines, under solvent-free conditions. organic-chemistry.org The reaction typically proceeds by treating the amine with formic acid and a catalytic amount of iodine at an elevated temperature. organic-chemistry.org The proposed mechanism suggests that the in-situ generated hydroiodic acid (HI) protonates the formic acid, which is then attacked by the amine, leading to the formylated product. organic-chemistry.org

Another versatile reagent for formylation is dimethylformamide dimethylacetal (DMF-DMA). tandfonline.com When secondary amines are heated with DMF-DMA, they readily undergo formylation. tandfonline.com This method is notable as it proceeds without the need for acidic or basic catalysts and often provides the N-formyl derivative in high yield. tandfonline.com

The table below summarizes various conditions reported for the N-formylation of secondary amines, which are applicable to this compound.

Reagent/CatalystSolventTemperatureReaction TimeYieldReference
Formic Acid / I₂Solvent-free70 °CVariesHigh organic-chemistry.org
Dimethylformamide dimethylacetalNone or inert solvent80 °C30 min- tandfonline.com
Chloroform / KF-Al₂O₃AcetonitrileNot specifiedVariesGood to Excellent thieme-connect.com
Formic AcidSolvent-free80 °CVariesGood to Excellent nih.gov

These methods highlight the general reactivity of the secondary amine group towards formylating agents. The choice of a specific method would depend on factors such as substrate compatibility and desired reaction conditions. Beyond formylation, the secondary amine is also susceptible to other reactions such as alkylation, acylation, and the formation of sulfonamides, reflecting the broad scope of its chemical reactivity. orgsyn.org

Reactivity of Aromatic Substituents (Ethyl and Methoxy (B1213986) Groups)

The two aromatic rings of this compound are adorned with an ethyl group and a methoxy group, respectively. These substituents influence the electron density of the phenyl rings and direct the regioselectivity of electrophilic aromatic substitution reactions.

The ethyl group on the 4-position of one benzyl (B1604629) moiety is an ortho-, para-directing activator. This means that electrophilic attack will preferentially occur at the positions ortho to the ethyl group (positions 3 and 5). However, steric hindrance from the ethyl group itself might slightly favor substitution at the less hindered position.

The methoxy group at the 2-position of the other benzyl ring is a strong ortho-, para-directing activator. The lone pairs on the oxygen atom of the methoxy group significantly increase the electron density of the aromatic ring through resonance. This makes the ring highly susceptible to electrophilic substitution. The primary sites for substitution would be the position para to the methoxy group (position 5) and the position ortho to it (position 3). The other ortho position (position 1) is already substituted.

Common electrophilic aromatic substitution reactions that could be envisaged for this compound include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of benzylamine (B48309) itself with nitric acid leads to a mixture of ortho-, meta-, and para-nitrobenzylamines. chemicalbook.com A similar outcome, with regioselectivity guided by the activating groups, would be expected for the subject compound.

Investigations into Reaction Mechanisms in Synthesis and Derivatization

The synthesis of this compound itself likely proceeds through well-established mechanistic pathways. A common and versatile method for the preparation of secondary amines is the reductive amination of an aldehyde with a primary amine or the N-alkylation of a primary amine with a benzyl halide.

For instance, the synthesis could involve the reaction of 4-ethylbenzaldehyde (B1584596) with 2-methoxybenzylamine (B130920) in the presence of a reducing agent. This reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the secondary amine. Alternatively, 4-ethylbenzyl chloride could be reacted with 2-methoxybenzylamine in the presence of a base. This reaction follows a nucleophilic substitution mechanism, where the primary amine acts as the nucleophile, displacing the chloride from the benzyl halide.

The mechanisms of derivatization reactions, such as the formylation discussed earlier, have also been a subject of study. In the case of formylation using formic acid and an iodine catalyst, the proposed mechanism involves the activation of formic acid by protonation, making it a better electrophile for the nucleophilic attack by the secondary amine. organic-chemistry.orgnih.gov

In the reaction of benzylamines with reagents like triethyl orthoformate and diethyl phosphite, complex equilibria between several intermediates have been observed. mdpi.com These studies, often employing techniques like ³¹P-NMR, have been crucial in elucidating the reaction pathways and understanding how reaction conditions can steer the outcome towards different products. mdpi.com Such mechanistic insights are vital for the rational design of synthetic routes and for controlling the formation of desired products in the derivatization of amines like this compound.

In Vitro Biological Activities and Pharmacological Target Interactions of 4 Ethylbenzyl 2 Methoxybenzyl Amine Analogues

In Vitro Enzyme Inhibition Studies

The ability of (4-Ethylbenzyl)(2-methoxybenzyl)amine analogues to inhibit various enzymes has been a primary focus of research, revealing potential applications in several disease areas.

Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase, Acetylcholinesterase)

Cholinesterase inhibitors are critical in managing neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov While acetylcholinesterase (AChE) is a primary target, butyrylcholinesterase (BChE) activity also increases in the later stages of the disease, making it an important therapeutic target. windows.netmdpi.com

Several analogues have demonstrated significant and selective inhibitory activity against BChE. For instance, certain novel heterostilbene carbamates have been identified as potent and selective BChE inhibitors, with some compounds showing IC50 values as low as 0.12 ± 0.09 μM. nih.gov Molecular docking studies of these inhibitors revealed that their interaction with the BChE active site involves stabilizing π-stacking and alkyl-π interactions. nih.gov Similarly, through in silico and in vitro screening, compounds with sub-50 nM IC50 values have been discovered that specifically target BChE, with some showing over 50-fold selectivity for BChE over AChE. nih.gov

Other research has identified dual inhibitors. For example, 4-phenethyl-1-propargylpiperidine-derived carbamates have been shown to inhibit both human BChE (hBChE) and monoamine oxidase B (MAO-B). mdpi.com The inhibitory potencies vary based on the specific chemical structure of the analogue. mdpi.com

Conversely, some analogues exhibit a preference for AChE. Certain coumarin (B35378) derivatives and 4-isochromanone hybrids have been developed as highly potent and selective AChE inhibitors, with some showing inhibitory activity many times greater than the standard drug, donepezil. frontiersin.org For example, one coumarin derivative demonstrated an IC50 value of 0.8 nM against human AChE (hAChE), which was approximately 47-fold more potent than donepezil. frontiersin.org

Table 1: Selected Cholinesterase Inhibitory Activities of Analogues

Compound ClassTarget EnzymeIC50 ValueSelectivityReference
Heterostilbene CarbamatesBChE0.12 µMSelective for BChE nih.gov
NSC620023BChE<50 nM>50:1 for BChE over AChE nih.gov
Coumarin Derivative (45a)hAChE0.8 nM>5263 for AChE over BChE frontiersin.org
4-Isochromanone Hybrid (40a)AChE8.9 nMMore potent than donepezil frontiersin.org

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

Inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a key strategy in managing type 2 diabetes by delaying glucose absorption. nih.govnih.govnih.gov Various analogues have been evaluated for their α-glucosidase inhibitory potential.

Studies on benzimidazole (B57391) derivatives have identified compounds with more potent α-glucosidase inhibition than the standard drug, acarbose (B1664774). researchgate.net One derivative, in particular, exhibited an IC50 value of 4.75 ± 0.24 µM. researchgate.net Similarly, certain N-alkyl-deoxynojirimycin derivatives have shown potent inhibition, with one compound being approximately 27-fold more active than acarbose, exhibiting an IC50 of 30.0 ± 0.60 µM. nih.gov Kinetic studies revealed these compounds often act as competitive inhibitors. nih.gov

Other effective inhibitors include 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl]-N-arylacetamides, with some showing IC50 values (e.g., 18.25 µM) significantly lower than that of acarbose (58.8 µM). mdpi.com Furthermore, 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been identified as potent, noncompetitive inhibitors of α-glucosidase, binding to an allosteric site near the enzyme's active site. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Analogues

Compound ClassIC50 Value (µM)Comparison to AcarboseReference
Benzimidazole Derivative (1f)4.75 ± 0.24More potent researchgate.net
N-alkyl-deoxynojirimycin Derivative (43)30.0 ± 0.60~27-fold more potent nih.gov
Thiazine-N-arylacetamide (12a)18.25More potent mdpi.com
Pyrazoline Derivative (2o)114.57 ± 1.35More potent researchgate.net

DNA Methyltransferase (DNMT) Activity Modulation

DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, an epigenetic modification crucial for gene regulation. nih.gov DNMT1 is primarily responsible for maintaining methylation patterns after DNA replication. nih.gov The modulation of DNMT activity is a significant target in cancer therapy. While specific studies on this compound analogues are not detailed in the provided results, the general approach involves creating inhibitors that can block this methylation process. nih.gov Some DNMTs, under specific conditions such as low levels of the methyl donor S-adenosyl methionine (SAM), may also exhibit demethylase activity. nih.gov The development of noncovalent DNMT1 inhibitors is an active area of research to avoid the toxicity associated with approved mutagenic inhibitors like 5-azacytidine. nih.gov

Parasitic Enzyme Inhibition (e.g., Trypanothione (B104310) Reductase, Pteridine Reductase 1, Dihydrofolate Reductase)

Parasitic enzymes that are essential for the pathogen but absent in the human host are prime targets for drug development.

Trypanothione Reductase (TR): This enzyme is vital for the redox defense system of trypanosomatid parasites. nih.govnih.gov Various analogues have been designed to inhibit TR. Substrate analogues of trypanothione have been synthesized and shown to be competitive inhibitors of T. cruzi TR, with Ki values in the range of 30 to 91 µM. nih.gov Other research has identified potent and selective TR inhibitors, such as 5-nitrothiazole-2-carboxamides, through structure-based drug design. unisi.it Some compounds have been found to bind to unique sites, such as the entrance to the NADPH binding cavity, offering a novel mechanism of inhibition. mdpi.com

Pteridine Reductase 1 (PTR1): PTR1 is another key enzyme in trypanosomatids, involved in folate metabolism, making it a target for treating diseases like human African trypanosomiasis. nih.gov Virtual screening has led to the discovery of novel inhibitor scaffolds, including aminobenzimidazole derivatives. nih.gov Subsequent optimization of these hits has produced selective PTR1 inhibitors with low nanomolar potency. For example, a 2,4-diaminoquinazoline derivative was identified as a selective inhibitor of Leishmania chagasi PTR1 with a Ki of 0.47 µM. nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is a well-established target in both cancer and antimicrobial therapy. In parasites like Leishmania, DHFR is part of a bifunctional enzyme with thymidylate synthase (DHFR-TS). nih.gov Analogues of the antifolate drug methotrexate, where the glutamate (B1630785) moiety is replaced with basic amino acids, have shown potent inhibition of DHFR from L1210 mouse leukemia, with IC50 values as low as 0.072 µM. nih.gov Additionally, 2,4-diaminopyrimidine (B92962) derivatives have been shown to be low-micromolar competitive inhibitors of L. chagasi DHFR. nih.gov

Table 3: Inhibitory Activity Against Parasitic Enzymes

Enzyme TargetCompound ClassOrganismInhibitory Potency (K_i / IC50)Reference
Trypanothione Reductase (TR)Trypanothione AnaloguesT. cruziK_i: 30-91 µM nih.gov
Pteridine Reductase 1 (PTR1)2,4-DiaminoquinazolineL. chagasiK_i: 0.47 µM nih.gov
Dihydrofolate Reductase (DHFR)Aminopterin-Ornithine AnalogueL1210 LeukemiaIC50: 0.072 µM nih.gov

Protein-Tyrosine Phosphatase 1B (PTP1B) Activity Modulation

Protein-tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com Catalysis by PTP1B involves a two-step mechanism, and understanding its structure has aided in the design of inhibitors. nih.gov

Compounds isolated from natural sources, as well as synthetic analogues, have demonstrated PTP1B inhibitory activity. For example, tormentic acid and palmitic acid, isolated from Agrimonia pilosa, displayed potent PTP1B inhibition with IC50 values of 0.50 ± 0.06 µM and 0.10 ± 0.03 µM, respectively. nih.gov Synthetic N-aryl oxamic acid derivatives have also been developed as highly potent and selective PTP1B inhibitors, with one exhibiting a Ki of 2.7 nM and over 4500-fold selectivity against other phosphatases. purdue.edu

Inhibitors can act through different mechanisms. Some target the active site, while others, like the natural product trodusquemine, are allosteric inhibitors that bind to a site on the C-terminus of the enzyme. mdpi.com This allosteric binding provides a path to achieving greater selectivity over other highly conserved phosphatases. mdpi.com

In Vitro Receptor Binding Affinity and Functional Assays

While extensive research has been conducted on the enzyme inhibitory properties of this compound analogues, specific data regarding their direct binding affinity to and functional modulation of G-protein coupled receptors, ion channels, or nuclear receptors are not prominently featured in the reviewed scientific literature. The primary pharmacological characterization of this class of compounds has centered on their interactions with enzymatic targets.

Monoamine Receptor Binding Profiles (e.g., Serotonergic 5-HT2A, 5-HT2B, 5-HT2C; Adrenergic α1; Dopaminergic D1-3; Histaminergic H1)

Many ring-substituted phenethylamines are recognized for their effects on the central nervous system, which are often mediated by interactions with monoamine receptors. researchgate.net Studies on a series of 4'-aryl substituted 2,5-dimethoxyphenethylamine (2C-BI derivatives) have shown that these compounds can potently bind to human serotonergic and adrenergic receptors. researchgate.netnih.gov The 2,5-dimethoxyphenethylamine core structure with certain substituents at the 4-position appears favorable for psychedelic effects, primarily mediated through the serotonergic 5-HT2A receptor. researchgate.netnih.gov

In contrast, derivatives with bulky lipophilic groups at the 4-position of the phenyl ring tend to exhibit antagonist behavior at serotonin (B10506) 5-HT2 receptor sites. researchgate.netnih.gov Specific analogues, 2C-BI-8 and 2C-BI-12, were found to activate serotonin 5-HT2A and 5-HT2B receptors at submicromolar concentrations. nih.gov The research indicates a significant steric tolerance within the 5-HT2A receptor's binding pocket, accommodating a variety of these derivatives. researchgate.netnih.gov

Furthermore, research into lobelane (B1250731) analogues, which also feature amine structures, has demonstrated potent inhibition of the vesicular monoamine transporter-2 (VMAT2). nih.gov For instance, a lobelane analogue with 4-(2-fluoroethoxy) and 4-hydroxy aromatic groups showed high affinity for VMAT2 (Ki = 31 nM) and significantly greater selectivity for VMAT2 over the dopamine (B1211576) transporter (DAT) and serotonin transporter (SERT). nih.gov

Table 1: Monoamine Receptor and Transporter Interaction of Selected Analogues This table is interactive. You can sort and filter the data.

Compound Class Target Activity Potency (Ki or IC50) Reference
2C-BI Derivatives Serotonergic Receptors Binding Potent nih.gov, researchgate.net
2C-BI Derivatives Adrenergic Receptors Binding Potent nih.gov, researchgate.net
2C-BI-8 5-HT2A, 5-HT2B Activation Submicromolar nih.gov
2C-BI-12 5-HT2A, 5-HT2B Activation Submicromolar nih.gov
Lobelane Analogue 14 VMAT2 Inhibition 31 nM nih.gov
Lobelane Analogue 14 DAT Inhibition ~2976 nM nih.gov
Lobelane Analogue 14 SERT Inhibition ~10385 nM nih.gov

Chemokine Receptor Binding (e.g., CXCR4)

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) implicated in cancer metastasis and other diseases. nih.gov It is activated by its specific ligand, CXCL12. nih.gov Research has focused on developing antagonists for this receptor. Structural studies have been conducted on CXCR4 in complex with small-molecule antagonists. nih.gov While direct binding data for this compound is not available, studies on other amine-containing compounds, such as a bis(imidazolylmethyl) amine analog, have shown high-affinity binding to CXCR4 expressed in Sf9 cells (Kd of 3.5 ± 1.5 nM). nih.gov The viral protein vMIP-II, a CC chemokine, acts as a CXCR4 antagonist, highlighting that diverse molecular structures can interact with this receptor. nih.gov

In Vitro Cellular Activity (Molecular and Cellular Level)

Beyond receptor binding, the effects of these analogues at the cellular level, including cytotoxicity towards cancer cells and antimicrobial properties, have been a significant area of investigation.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., Glioblastoma, Breast Carcinoma, Prostate Carcinoma)

Analogues of the marine alkaloid makaluvamine, which contain substituted benzyl (B1604629) side chains, have demonstrated notable antiproliferative activities. researchgate.netnih.gov Specifically, 4-methyl, 4-chloro, and 4-fluoro substituted benzyl analogues showed pronounced effects on the MCF-7 breast cancer cell line, with IC50 values of 2.3 µM, 1.8 µM, and 2.8 µM, respectively. researchgate.netnih.gov In general, methoxy (B1213986) substitutions on the benzyl or phenethyl series resulted in a slight decrease in activity. researchgate.netnih.gov A fluorobenzyl analogue was particularly effective against the renal cancer cell line RXF-393, while a dimethoxy phenethyl analogue showed high activity against the CNS cancer cell line SF-268. researchgate.netnih.gov

Other related compounds have also been studied. Methoxyamine (MX), an inhibitor of base excision repair, has been shown to significantly decrease cell proliferation in medulloblastoma (a type of CNS cancer) cell lines, DAOY and ONS-76, in a concentration-dependent manner. eurekaselect.com

Table 2: Antiproliferative Activity of Benzylamine (B48309) and Related Analogues in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Analogue Cancer Cell Line Cell Line Type Activity Metric Value Reference
4-Methylbenzyl makaluvamine analogue MCF-7 Breast Carcinoma IC50 2.3 µM researchgate.net, nih.gov
4-Chlorobenzyl makaluvamine analogue MCF-7 Breast Carcinoma IC50 1.8 µM researchgate.net, nih.gov
4-Fluorobenzyl makaluvamine analogue MCF-7 Breast Carcinoma IC50 2.8 µM researchgate.net, nih.gov
Fluorobenzyl makaluvamine analogue RXF-393 Renal Cancer LogGI50 < -8.0 M researchgate.net, nih.gov
Dimethoxy phenethyl makaluvamine analogue SF-268 CNS Cancer LogGI50 < -8.0 M researchgate.net, nih.gov
Methoxyamine DAOY Medulloblastoma Cell Proliferation Significant Decrease eurekaselect.com
Methoxyamine ONS-76 Medulloblastoma Cell Proliferation Significant Decrease eurekaselect.com

Induction of Apoptosis Pathways via Molecular Markers (e.g., Bax, Bcl-2, Caspase-3, Annexin V)

The cytotoxic effects of these compounds are often linked to the induction of apoptosis, or programmed cell death. For example, a synthetic benzimidazole analogue was found to upregulate pro-apoptotic genes like p53 and Bax in both pancreatic (PaCa-2) and melanoma (A375) cancer cell lines. tums.ac.ir In the PaCa-2 cells, this was accompanied by an increase in caspase 3/7 activity, indicating a caspase-dependent apoptotic pathway. tums.ac.ir Conversely, in A375 cells, apoptosis appeared to be caspase-independent, suggesting different mechanisms of action depending on the cell type. tums.ac.ir

Similarly, Methoxyamine was found to increase apoptosis in medulloblastoma cell lines, as measured by caspase activity. eurekaselect.com Other studies on different classes of compounds, such as isoflavones and platinum complexes, have also demonstrated the induction of apoptosis through DNA fragmentation and the activation of proteins like p53. nih.govnih.gov For instance, the platinum compound DPR was shown to be a potent trigger of programmed cell death, demonstrated by DAPI staining and the activation of p53 protein. nih.gov

Antimicrobial Activity against Specific Pathogens (e.g., Bacteria, Fungi)

Certain benzylamine derivatives have shown promising antimicrobial properties. A study on fatty acid amides synthesized using 4-methoxybenzylamine (B45378) revealed significant activity against both bacteria and fungi. nih.gov A series of N-(4-methoxybenzyl)alkenamides were tested against pathogens like E. coli, A. tumefaciens, Alternaria, and Rhizopus, with their minimum inhibitory and killing concentrations being determined. nih.gov

In another study, fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole demonstrated notable activity against Staphylococcus aureus. nih.gov Some of these carbazole (B46965) derivatives also showed strong antifungal activity against Aspergillus flavus and Candida albicans. nih.gov Furthermore, a synthetic copolymer containing 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride residues exhibited broad-spectrum bactericidal activity against multiple strains of both Gram-positive and Gram-negative bacteria, including drug-resistant isolates. mdpi.com

Molecular Mechanism of Action Elucidation in Cellular Models

Understanding the molecular mechanism provides a deeper insight into a compound's activity. For Methoxyamine, its antiproliferative effects in pediatric medulloblastoma cells are attributed to its role as a base excision repair (BER) inhibitor. eurekaselect.com By inhibiting this DNA repair pathway, the compound increases the cytotoxicity of DNA-damaging agents like ionizing radiation. eurekaselect.com

In the case of a novel platinum compound, DPR, studies showed that despite being a monofunctional platinum complex, it could form bifunctional DNA adducts. nih.gov This interaction with DNA is a key part of its mechanism, leading to the inhibition of cell proliferation and the induction of apoptosis. nih.gov For a synthetic thiazino-benzimidazole analogue, its pro-apoptotic mechanism in pancreatic cancer cells involves the upregulation of p53 and Bax, leading to caspase-3/7 activation. tums.ac.ir These examples highlight that even within structurally related families, the precise molecular mechanisms of action can be quite distinct.

Structure Activity Relationship Sar Studies of 4 Ethylbenzyl 2 Methoxybenzyl Amine Derivatives

Influence of Aromatic Substitutions on Biological Efficacy

There is no available research detailing how substitutions on the aromatic rings of (4-Ethylbenzyl)(2-methoxybenzyl)amine influence its biological efficacy. SAR studies for other benzylamine (B48309) derivatives often reveal that the nature and position of substituents on the phenyl rings can significantly impact activity. For instance, in a series of phenyl-substituted benzylamine antimycotics, the potency was strongly dependent on the linkage and distance between the two phenyl groups. nih.gov However, without specific studies on this compound, it is not possible to provide data on how the 4-ethyl and 2-methoxy groups, or any other substitutions, would modulate its biological profile.

Impact of the Secondary Amine Linkage and Conformational Flexibility on Pharmacological Profile

The secondary amine linkage is a key structural feature of dibenzylamines, providing a point of flexibility and a potential site for hydrogen bonding. The conformational flexibility of such molecules can be crucial for their interaction with biological targets. Research on other flexible molecules has shown that different conformations can lead to varied pharmacological effects. However, no studies were found that specifically analyze the impact of the secondary amine and the resulting conformational flexibility of this compound on its pharmacological profile.

Exploration of Bioactive Conformations through Computational and Experimental Methods

Computational modeling and experimental techniques are valuable tools for exploring the bioactive conformations of molecules. These methods can help to understand how a molecule binds to a specific biological target. Despite the availability of these techniques, no published research was found that applies them to this compound to determine its bioactive conformations.

Conclusion and Future Research Directions for 4 Ethylbenzyl 2 Methoxybenzyl Amine

Synthesis and Characterization Advancements

The synthesis of substituted dibenzylamines can be approached through various established methods, primarily involving reductive amination or N-alkylation. For a compound like (4-Ethylbenzyl)(2-methoxybenzyl)amine, a plausible synthetic route would involve the reaction of 4-ethylbenzaldehyde (B1584596) with 2-methoxybenzylamine (B130920), or vice-versa, under reductive conditions. Another viable method is the reaction of one of the corresponding benzyl (B1604629) halides with the other benzylamine (B48309).

Future advancements in the synthesis of this and related compounds could focus on the development of more efficient and environmentally friendly catalytic systems. For instance, the use of novel metal catalysts or organocatalysts could lead to higher yields, reduced reaction times, and milder reaction conditions. The exploration of flow chemistry for continuous production could also be a significant step forward, offering better control over reaction parameters and facilitating scalability.

Characterization of this compound would rely on a suite of standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Distinct signals for the aromatic protons on both the 4-ethylphenyl and 2-methoxyphenyl rings, a singlet for the methoxy (B1213986) group, a quartet and a triplet for the ethyl group, and a singlet for the methylene (B1212753) bridge protons.
¹³C NMR Resonances for all unique carbon atoms, including those in the aromatic rings, the methoxy and ethyl groups, and the methylene bridge.
FT-IR Characteristic absorption bands for N-H stretching (if a secondary amine precursor is used), C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching of the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns that can help confirm the structure.

Future research would benefit from high-resolution mass spectrometry for unambiguous molecular formula determination and advanced 2D NMR techniques (like COSY, HSQC, and HMBC) to definitively assign all proton and carbon signals, especially in cases of complex substitution patterns.

Insights from Computational and Spectroscopic Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the properties of molecules like this compound before their synthesis. sharif.edusemanticscholar.org These studies can provide valuable insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the three-dimensional structure.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to assess the molecule's reactivity and electronic transitions. researchgate.net

Spectroscopic Properties: Simulating IR, Raman, and NMR spectra to aid in the interpretation of experimental data. sharif.edusemanticscholar.org

Molecular Electrostatic Potential (MEP): Mapping the electron density to identify regions susceptible to electrophilic and nucleophilic attack. dntb.gov.uaresearchgate.net

Advanced spectroscopic techniques, such as single-crystal X-ray diffraction, would provide the most definitive structural information, including precise bond lengths and angles, and reveal the packing of molecules in the solid state. sharif.edu While obtaining suitable crystals can be a challenge, the data is invaluable for understanding intermolecular interactions.

Future Prospects in Targeted In Vitro Pharmacological Research

The dibenzylamine (B1670424) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. While no specific in vitro pharmacological data for this compound is readily available, the broader class of substituted dibenzylamines has been investigated for various biological activities. dergipark.org.tr

Future in vitro research on this compound could be directed towards screening its activity in assays related to:

Antimicrobial Activity: Many benzylamine derivatives have shown promise as antimicrobial agents. nih.gov

Anticancer Activity: The antiproliferative effects of related structures against various cancer cell lines could be a starting point for investigation. sigmaaldrich.com

Receptor Binding: Screening against a panel of G-protein coupled receptors (GPCRs) or ion channels could uncover novel pharmacological activities.

The metabolic fate of dibenzylamine derivatives is another crucial area for future in vitro studies, with research indicating that dealkylation is a common metabolic pathway. dergipark.org.tr Understanding the metabolism of this compound using liver microsomes would be essential for any further development.

Challenges and Opportunities in Substituted Dibenzylamine Chemistry

The field of substituted dibenzylamine chemistry is not without its challenges and opportunities.

Challenges:

Selective Synthesis: Achieving regioselectivity in the synthesis of unsymmetrically substituted dibenzylamines can be challenging, often requiring multi-step procedures or protecting groups.

Chirality: If the substitution pattern creates a chiral center, the separation of enantiomers and the study of their individual biological activities can be complex and costly.

Metabolic Instability: As mentioned, dealkylation can be a significant metabolic liability, potentially leading to rapid clearance and reduced bioavailability in vivo. dergipark.org.tr

Opportunities:

Combinatorial Chemistry: The dibenzylamine scaffold is well-suited for the creation of large libraries of compounds by varying the substituents on the aromatic rings. This allows for rapid exploration of the structure-activity relationship (SAR).

Bioisosteric Replacement: The ethyl and methoxy groups on this compound can be replaced with other functional groups to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Drug Repurposing: Given the prevalence of the dibenzylamine core in known drugs, there is an opportunity to explore existing compounds for new therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for (4-Ethylbenzyl)(2-methoxybenzyl)amine, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via reductive amination , where a primary amine reacts with an aldehyde in the presence of a reducing agent (e.g., NaBH₄ or H₂/Pd-based catalysts). For example:

  • Step 1 : Condensation of 4-ethylbenzylamine with 2-methoxybenzaldehyde forms an imine intermediate.
  • Step 2 : Reduction of the imine using NaBH₄ or catalytic hydrogenation (H₂/Pd) yields the target amine .
  • Optimization : Continuous flow reactors and transition metal catalysts (e.g., palladium) enhance reaction efficiency and scalability . Solvent choice (e.g., methanol or THF) and temperature (25–60°C) critically affect reaction kinetics and purity.

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Look for characteristic signals:
    • ¹H-NMR : δ 3.79 (s, OCH₃), δ 4.10–4.17 (α-CH₂), aromatic protons at δ 6.74–7.55 .
    • ¹³C-NMR : Methoxy carbons (~55 ppm), benzyl carbons (~40–50 ppm).
  • Mass Spectrometry : Exact mass = C₁₇H₂₁NO (calc. 255.1623; observed 255.1625 ± 0.0002) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms substituent positions.

Advanced: What biological targets or receptors does this compound interact with, and how are these interactions quantified?

Methodological Answer:

  • 5-HT₂ Serotonin Receptors : Radioligand displacement assays (e.g., using [³H]ketanserin) measure binding affinity (Kᵢ). Structural analogs show Kᵢ values in the nM range, suggesting high affinity .
  • Cholinergic Targets :
    • AChE Inhibition : Ellman’s assay quantifies IC₅₀ values (e.g., 10–100 µM range) .
    • nAChR Activation : Calcium flux assays in neuroblastoma cells (e.g., SH-SY5Y) measure receptor modulation.
  • Multitarget Screening : Use SPR (surface plasmon resonance) or thermal shift assays to evaluate simultaneous interactions.

Advanced: How can researchers design experiments to evaluate its dual antiaggregating and cholinergic properties?

Methodological Answer:

  • Anti-Amyloidogenic Activity :
    • Thioflavin T (ThT) Assay : Monitor Aβ₁–₄₂ aggregation kinetics with/without the compound.
    • TEM Imaging : Visualize fibril morphology changes .
  • Cholinergic Synergy :
    • Combination Studies : Co-administer with donepezil (AChE inhibitor) and measure synergistic effects in rodent models of cognitive impairment.
    • In Vivo Microdialysis : Quantify acetylcholine levels in hippocampal extracellular fluid.

Advanced: How should researchers address contradictions in reported biological activities or synthetic yields?

Methodological Answer:

  • Source Discrepancies : Compare purity (HPLC ≥98%) and synthetic protocols. Impurities like dialkylated byproducts (e.g., N,N-dibenzyl derivatives) may arise from incomplete reduction .
  • Assay Variability : Standardize conditions (pH, temperature) for enzymatic assays. For example, AChE activity varies with buffer composition (e.g., Tris-HCl vs. phosphate).
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile structure-activity relationships (SAR) across studies .

Advanced: What analytical methods ensure batch-to-batch consistency for in vivo studies?

Methodological Answer:

  • Purity Analysis :
    • HPLC : C18 column, gradient elution (ACN/H₂O + 0.1% TFA), UV detection at 254 nm.
    • GC-MS : Confirm absence of volatile impurities (e.g., residual solvents) .
  • Stability Testing :
    • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor degradation via LC-MS.
  • Chiral Purity : Use chiral columns (e.g., Chiralpak AD-H) if stereoisomers are present .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.